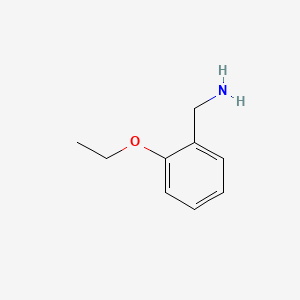

2-Ethoxybenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUPTNYHVCVPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191248 | |

| Record name | 2-Ethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37806-29-4 | |

| Record name | 2-Ethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37806-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037806294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 2-Ethoxybenzylamine in Synthesis

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

2-Ethoxybenzylamine is a mono-substituted aromatic amine that serves as a versatile and highly valuable building block in modern organic and medicinal chemistry. Its structure, featuring a primary aminomethyl group and an ortho-ethoxy substituent on a benzene ring, provides a unique combination of nucleophilicity, steric influence, and electronic properties. For drug development professionals, the 2-ethoxybenzyl motif is of particular interest as the ethoxy group can modulate the physicochemical properties of a target molecule, such as lipophilicity and metabolic stability, while also influencing the conformation and reactivity of the appended benzylamine. This guide offers a technical exploration of the synthesis, properties, reactivity, and synthetic applications of 2-Ethoxybenzylamine, providing field-proven insights to facilitate its effective use in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The identity and purity of 2-Ethoxybenzylamine can be unequivocally established through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The fundamental physical constants for 2-Ethoxybenzylamine are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source |

| CAS Number | 37806-29-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Form | Solid | [2] |

| Boiling Point | 69-74 °C @ 0.2 mmHg | [2] |

| Density | 1.015 g/mL @ 25 °C | [2] |

| Refractive Index (n20/D) | 1.533 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis provides a detailed structural fingerprint of the molecule. The following data serve as a benchmark for confirming the successful synthesis and purity of 2-Ethoxybenzylamine.

| Technique | Expected Observations |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 151. Key fragments at m/z = 122 ([M-C₂H₅]⁺ or [M-NH₂CH₂]⁺ loss of ethyl) and m/z = 134 ([M-NH₃]⁺).[1] |

| Infrared (IR) Spectroscopy | Key stretches include: ~3370 & 3300 cm⁻¹ (N-H stretch, primary amine), ~3060-3010 cm⁻¹ (Aromatic C-H stretch), ~2980-2850 cm⁻¹ (Aliphatic C-H stretch), ~1240 cm⁻¹ (Aryl-O-C stretch).[1] |

| ¹H NMR Spectroscopy | δ ~1.4 ppm (t, 3H, -OCH₂CH₃ ), δ ~1.5-2.0 ppm (br s, 2H, -NH₂ ), δ ~3.8 ppm (s, 2H, Ar-CH₂ -NH₂), δ ~4.1 ppm (q, 2H, -OCH₂ CH₃), δ ~6.8-7.3 ppm (m, 4H, Aromatic protons). The aromatic region will show a complex multiplet due to ortho substitution. |

| ¹³C NMR Spectroscopy | δ ~15 ppm (-OCH₂C H₃), δ ~45 ppm (Ar-C H₂-NH₂), δ ~64 ppm (-OC H₂CH₃), δ ~110-130 ppm (4 aromatic CH carbons), δ ~130-140 ppm (aromatic quaternary carbon C-CH₂NH₂), δ ~157 ppm (aromatic quaternary carbon C-OEt). |

Synthesis Protocol: A Validated Two-Step Approach

The most reliable and scalable synthesis of 2-Ethoxybenzylamine originates from the readily available starting material, salicylaldehyde. The methodology involves a two-step process: (1) Williamson ether synthesis to introduce the ethoxy group, followed by (2) reductive amination to form the target primary amine. This protection-deprotection strategy for the aldehyde is crucial to prevent O-alkylation from competing with potential N-alkylation if the amine were formed first.

Workflow for the Synthesis of 2-Ethoxybenzylamine

Caption: Synthesis workflow for 2-Ethoxybenzylamine.

Step 1: Preparation of 2-Ethoxybenzaldehyde

Causality: The phenolic hydroxyl group of salicylaldehyde is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily displaces the iodide from ethyl iodide in an Sₙ2 reaction. A polar aprotic solvent like DMF is chosen to solvate the cation without interfering with the nucleophile, accelerating the reaction.[3]

Protocol:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylaldehyde (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure 2-ethoxybenzaldehyde.[4]

Step 2: Reductive Amination to 2-Ethoxybenzylamine

Causality: 2-Ethoxybenzaldehyde reacts with an ammonia source to form an intermediate imine. This imine is then reduced to the primary amine. The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Raney Nickel) is highly effective. Alternatively, a milder hydride reducing agent like sodium borohydride can be used, which is often more practical for lab-scale synthesis.

Protocol:

-

In a pressure vessel, dissolve 2-ethoxybenzaldehyde (1.0 eq) in ethanol.

-

Add a slurry of Raney Nickel (catalytic amount) to the solution.

-

Seal the vessel and purge with nitrogen, then introduce ammonia gas to the desired pressure.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the mixture with vigorous stirring. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the vessel, vent carefully, and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Ethoxybenzylamine.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Ethoxybenzylamine is dominated by two key features: the nucleophilic primary amine and the electron-rich aromatic ring.

Reactions at the Aminomethyl Group

The primary amine is a strong nucleophile and a moderate base. It readily participates in standard amine chemistries:

-

Acylation: Reacts with acid chlorides or anhydrides to form stable amide derivatives. This is a common strategy for incorporating the 2-ethoxybenzyl moiety into larger molecules.

-

Alkylation: Can be alkylated with alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled.

-

Reductive Amination: Can serve as the amine component in a second reductive amination, reacting with other aldehydes or ketones to form secondary amines.

-

Imine Formation: Condenses with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates themselves.

Caption: Key reactions of the primary amine group.

Influence of the Ortho-Ethoxy Group

The ethoxy group is an ortho, para-directing activator for electrophilic aromatic substitution (EAS).

-

Directing Effects: The lone pairs on the oxygen atom donate electron density into the ring, activating it towards EAS. The primary site of substitution will be the para position (C5) due to reduced steric hindrance compared to the other ortho position (C3). The C4 and C6 positions are less activated.

-

Steric Hindrance: The ortho-ethoxy group, along with the adjacent aminomethyl group, provides significant steric bulk around the C1 and C2 positions, which can be exploited to direct reactions to other parts of a molecule.

-

Chelation: The proximity of the ethoxy oxygen and the amine nitrogen allows for potential chelation with metal centers, a property that can be leveraged in directed ortho-metalation or catalysis.

Application in Heterocycle Synthesis: The Pyridine Scaffold

A significant application of 2-Ethoxybenzylamine is in the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. For instance, it can be used as the nitrogen source in multi-component reactions (MCRs) to synthesize highly substituted pyridines. In a typical reaction, an aldehyde, an active methylene compound (like malononitrile), and an amine condense to form the pyridine ring.[5]

Caption: Use in multi-component pyridine synthesis.

Safety, Handling, and Storage

As a primary amine, 2-Ethoxybenzylamine requires careful handling to avoid exposure.

-

GHS Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Signal Word: Warning.[1]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling solids, a dust mask is recommended.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

Conclusion

2-Ethoxybenzylamine is a strategically important building block whose value is derived from the interplay between its nucleophilic amine and the electronically-activating, sterically-directing ortho-ethoxy group. A thorough understanding of its spectroscopic properties is essential for quality control, while a robust two-step synthesis from salicylaldehyde provides a reliable route for its procurement. Its reactivity profile enables its facile incorporation into larger molecules through standard amine chemistry and its use in advanced applications like multi-component reactions for heterocycle synthesis. Adherence to proper safety protocols is essential for its handling. This guide provides the foundational knowledge for researchers to confidently and effectively utilize 2-Ethoxybenzylamine in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123465, 2-Ethoxybenzylamine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook for Benzenamine, 2-ethoxy-. Retrieved from [Link]

- Kim, D. Y., Cho, D. J., & Kim, H. Y. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. World Intellectual Property Organization. WO2006011696A1.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzylamine: A Key Pharmaceutical Intermediate for Itopride Synthesis. Retrieved from [Link]

-

Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(1), 63-68. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine. Retrieved from [Link]

-

Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethoxybenzylamine (CAS: 37806-29-4): Properties, Synthesis, and Applications in Research and Development

Introduction and Overview

2-Ethoxybenzylamine, identified by the CAS number 37806-29-4, is a primary aromatic amine that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzylamine core functionalized with an ortho-ethoxy group, provides a unique combination of reactivity and physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of target molecules, including pharmaceuticals, agrochemicals, and novel materials.[2]

The primary amine handle offers a reliable site for nucleophilic reactions, allowing for the construction of amides, sulfonamides, secondary and tertiary amines, and various heterocyclic systems. The ethoxy group, positioned at the ortho position, exerts significant electronic and steric influence. It modulates the reactivity of the aromatic ring and the benzylic position while also impacting the lipophilicity, solubility, and metabolic stability of its derivatives—key parameters in the drug discovery process.[2]

This technical guide provides a comprehensive overview of 2-Ethoxybenzylamine for researchers, scientists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides detailed, field-proven protocols for its synthesis and application, explores its reactivity profile, and discusses its role as a key intermediate in the development of bioactive compounds.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. 2-Ethoxybenzylamine is typically supplied as a colorless to light yellow liquid or a low-melting solid.[2][3][4] Key identifying and physical property data are summarized in Table 1.

Table 1: Physicochemical and Structural Data for 2-Ethoxybenzylamine

| Property | Value | Source(s) |

| CAS Number | 37806-29-4 | [1][3][5] |

| Molecular Formula | C₉H₁₃NO | [1][5] |

| Molecular Weight | 151.21 g/mol | [1][3][5] |

| Appearance | Colorless to yellow clear liquid or solid | [2][3][4] |

| Melting Point | 74 °C | [1] |

| Boiling Point | 69-74 °C @ 0.2 mmHg | [3][6] |

| Density | 1.015 g/mL at 25 °C | [1][3][6] |

| Refractive Index (n²⁰/D) | 1.533 | [3][6] |

| Flash Point | 113 °C (closed cup) | [3] |

| Solubility | Reported as very soluble in water | [2] |

| IUPAC Name | (2-Ethoxyphenyl)methanamine | [5][7] |

| SMILES | CCOC1=CC=CC=C1CN | [1][2][3] |

| InChIKey | LAUPTNYHVCVPFH-UHFFFAOYSA-N | [2][3][7] |

Synthesis of 2-Ethoxybenzylamine

The most common and direct synthetic route to 2-Ethoxybenzylamine is the chemical reduction of the corresponding primary amide, 2-ethoxybenzamide (CAS: 938-73-8).[6] This transformation is reliably achieved using a powerful hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), which effectively reduces the carbonyl group of the amide to a methylene group (-CH₂-) without affecting the aromatic ring or the ether linkage.[5]

The causality behind choosing LiAlH₄ over milder reducing agents like sodium borohydride (NaBH₄) is its superior reactivity. Amides are relatively stable and unreactive carbonyl derivatives, and NaBH₄ is generally not potent enough to reduce them.[5] LiAlH₄ provides the necessary hydridic character to effect this challenging transformation, making it the reagent of choice. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent and hazardous reaction of LiAlH₄ with protic solvents like water or alcohols.[4]

Representative Experimental Protocol: Reduction of 2-Ethoxybenzamide

Disclaimer: This protocol is a representative procedure based on established methods for LiAlH₄ reduction of aromatic amides and should be performed by trained personnel with appropriate safety precautions in a chemical fume hood.[4][8]

Materials:

-

2-Ethoxybenzamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

15% Aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: To the flask, add lithium aluminum hydride (1.2 eq.) and suspend it in anhydrous THF.

-

Substrate Addition: Dissolve 2-ethoxybenzamide (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Reaction: Cool the stirred LiAlH₄ suspension to 0 °C using an ice bath. Add the amide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. For every 1 gram of LiAlH₄ used, quench the reaction by the slow, sequential, and dropwise addition of:

-

1 mL of H₂O

-

1 mL of 15% aqueous NaOH

-

3 mL of H₂O This procedure is critical for safety and generates a granular, filterable aluminum salt precipitate.

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

-

Purification: Combine the organic filtrates and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 2-Ethoxybenzylamine.[3]

Spectroscopic Profile

The structure of 2-Ethoxybenzylamine can be unequivocally confirmed using standard spectroscopic techniques. The expected key features are outlined below, providing a self-validating system for product characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.3 ppm, integrating to 4 protons, corresponding to the ABCD spin system of the ortho-disubstituted benzene ring.

-

Ethoxy Group (-OCH₂CH₃): A quartet at ~4.0-4.1 ppm (2H), coupled to the methyl protons, and a triplet at ~1.4-1.5 ppm (3H), coupled to the methylene protons.

-

Benzylic Protons (-CH₂NH₂): A singlet at ~3.8-3.9 ppm, integrating to 2 protons.

-

Amine Protons (-NH₂): A broad singlet, typically between ~1.5 and 2.5 ppm, integrating to 2 protons. The chemical shift of this peak is variable and can exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-158 ppm). The carbon bearing the ethoxy group (C-O) will be the most downfield (~157 ppm), while the carbon bearing the aminomethyl group will be found around 128-130 ppm.

-

Benzylic Carbon (-CH₂NH₂): A signal around 40-42 ppm.

-

Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon at ~63-64 ppm and a signal for the methyl carbon at ~14-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-O Stretch: A strong C-O-C stretch for the aryl ether around 1240-1250 cm⁻¹.

-

N-H Bend: A scissoring vibration for the primary amine around 1600 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Major Fragment: A prominent peak at m/z = 122, resulting from the loss of the ethyl group (-CH₂CH₃) followed by rearrangement, or more likely, benzylic cleavage to lose the -NH₂ group and rearrangement. The most significant fragment is often the tropylium-like ion formed from the ethoxy-substituted benzyl moiety.

-

Chemical Reactivity and Applications in Drug Development

2-Ethoxybenzylamine is a valuable intermediate due to the predictable reactivity of its primary amine group and its utility in constructing larger, more complex molecules with potential biological activity.

Application in Heterocyclic Synthesis: The Bohlmann-Rahtz Pyridine Synthesis

A key application of benzylamine derivatives is in the construction of substituted pyridine rings, a core scaffold in many pharmaceutical agents. The Bohlmann-Rahtz pyridine synthesis is a powerful method for preparing 2,3,6-trisubstituted pyridines.[3][9] The process involves the condensation of an enamine with an ethynyl ketone.[9] Primary amines like 2-Ethoxybenzylamine can be used to generate the required enamine intermediate in situ.

The logic behind this multi-step, one-pot reaction is efficiency. It allows for the rapid assembly of a complex heterocyclic core from simple, acyclic precursors without the need to isolate intermediates.

Representative Experimental Protocol: Synthesis of a Trisubstituted Pyridine

Disclaimer: This is a representative protocol based on the general Bohlmann-Rahtz synthesis. The specific substrates and conditions may require optimization.[9]

Materials:

-

A β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.)

-

2-Ethoxybenzylamine (1.0 eq.)

-

An ethynyl ketone (e.g., 4-(trimethylsilyl)but-3-yn-2-one, 1.1 eq.)

-

Ethanol (as solvent)

-

Acetic acid (as catalyst)

Procedure:

-

Enamine Formation: In a round-bottom flask, dissolve the β-ketoester and 2-Ethoxybenzylamine in ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine.

-

Condensation: Add the ethynyl ketone to the reaction mixture.

-

Cyclization: Add a catalytic amount of acetic acid. Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take 12-24 hours. The high temperature is necessary to promote the required E/Z isomerization of the aminodiene intermediate prior to the final cyclodehydration step.[3]

-

Workup: Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the target 2,3,6-trisubstituted pyridine.

Role in Bioactive Molecules: Antimicrobial and Antifungal Potential

Benzylamine derivatives are a known class of antimicrobial and antifungal agents.[2] The mechanism of action for antifungal benzylamines like butenafine involves the inhibition of squalene epoxidase.[3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By blocking this enzyme, the compounds prevent the formation of ergosterol, an essential component of the fungal cell membrane. This leads to an accumulation of toxic squalene and compromises the integrity and function of the membrane, ultimately resulting in fungal cell death.[3]

While 2-Ethoxybenzylamine itself is not a frontline antifungal, its scaffold is used to synthesize libraries of new chemical entities for screening. Researchers can readily derivatize the amine to explore structure-activity relationships (SAR), tuning the molecule's properties to optimize potency against fungal or bacterial targets. The ethoxybenzyl portion acts as a key pharmacophoric element that can be modified to improve target engagement and pharmacokinetic properties.

Safety, Handling, and Storage

As a research chemical, 2-Ethoxybenzylamine must be handled with appropriate care, following standard laboratory safety procedures.

-

Hazard Identification: It is classified as an irritant. The GHS hazard statements are:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent potential degradation.[1] Recommended storage temperature is between 10 °C and 25 °C.[1]

Conclusion

2-Ethoxybenzylamine (CAS: 37806-29-4) is a foundational building block for chemical synthesis, offering a reliable platform for the creation of diverse and complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis from commercially available precursors, and versatile reactivity make it a valuable tool for researchers in both academic and industrial settings. Its utility in constructing privileged heterocyclic scaffolds, such as substituted pyridines, and its relevance to the development of bioactive compounds underscore its importance in the field of drug discovery and development. This guide provides the core technical information required to safely handle, synthesize, and strategically deploy this reagent in research and development programs.

References

- J&K Scientific. (2025). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from J&K Scientific Website. [Link: https://www.jk-sci.com/bohlmann-rahtz-pyridine-synthesis_368.html]

- Biosynth. (n.d.). 2-Ethoxybenzylamine | 37806-29-4. Retrieved from Biosynth Website. [Link: https://www.biosynth.com/p/FE70007/2-ethoxybenzylamine]

- Guidechem. (n.d.). 2-Ethoxybenzylamine 37806-29-4 wiki. Retrieved from Guidechem Website. [Link: https://www.guidechem.com/wiki/2-ethoxybenzylamine-37806-29-4.html]

- Sigma-Aldrich. (n.d.). 2-Ethoxybenzylamine 99% 37806-29-4. Retrieved from Sigma-Aldrich Website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/291388]

- Guidechem. (n.d.). 37806-29-4 2-Ethoxybenzylamine C9H13NO, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from Guidechem Website. [Link: https://www.guidechem.com/products/37806-29-4.html]

- ChemScene. (n.d.). 37806-29-4 | (2-Ethoxyphenyl)methanamine. Retrieved from ChemScene Website. [Link: https://www.chemscene.com/products/2-Ethoxyphenyl-methanamine-cas-37806-29-4.html]

- Benchchem. (2025). Application Notes and Protocols: Reduction of N-(2-Methoxy-2-methylpropyl)formamide with Lithium Aluminum Hydride. Retrieved from Benchchem Website. [Link: https://www.benchchem.com/application-notes/reduction-of-n-2-methoxy-2-methylpropyl-formamide-with-lithium-aluminum-hydride]

- TCI Deutschland GmbH. (n.d.). 2-Ethoxybenzylamine | 37806-29-4. Retrieved from TCI Website. [Link: https://www.tcichemicals.com/DE/de/p/E1278]

- LookChem. (n.d.). Cas 20059-73-8,4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE. Retrieved from LookChem Website. [Link: https://www.lookchem.com/cas-200/20059-73-8.html]

- Matrix Fine Chemicals. (n.d.). 1-(2-ETHOXYPHENYL)METHANAMINE | CAS 37806-29-4. Retrieved from Matrix Fine Chemicals Website. [Link: https://matrix-fine-chemicals.com/product/1-2-ethoxyphenyl-methanamine-cas-37806-29-4/]

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-[2-(Dimethylamino)ethoxy]benzylamine. Retrieved from Fisher Scientific Website. [Link: https://www.fishersci.com/msds?productName=AC387930050]

- Humphrey, J. M., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4525–4536. [Link: https://pubmed.ncbi.nlm.nih.gov/19441779/]

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry Website. [Link: https://www.masterorganicchemistry.com/2015/09/09/lithium-aluminum-hydride-lialh4/]

- University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from University of Calgary Chemistry Department Website. [Link: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-4-1.html]

- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450–11459. [Link: https://www.organic-chemistry.org/abstracts/lit6/099.shtm]

- Donohoe, T. J., et al. (2011). Synthesis of 2,4,6-trisubstituted pyridines via an olefin cross-metathesis/Heck–cyclisation–elimination sequence. Chemical Communications, 47(24), 6942-6944. [Link: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc12028a]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123465, 2-Ethoxybenzylamine. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/123465]

Sources

- 1. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 7. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

The Strategic Integration of 2-Ethoxybenzylamine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a drug discovery program's success. Among the vast arsenal of available synthons, 2-ethoxybenzylamine emerges as a scaffold of nuanced potential. Its utility transcends that of a mere primary amine; the strategic placement of the ortho-ethoxy group imparts a unique combination of steric and electronic properties that can be masterfully exploited to modulate a molecule's pharmacological profile. This guide provides an in-depth exploration of 2-ethoxybenzylamine, moving beyond theoretical utility to present field-proven insights into its application, reactivity, and strategic role in the development of targeted therapeutics. We will dissect the causality behind its use, from fundamental reactions to a specific case study in the design of potent and selective enzyme inhibitors.

Physicochemical and Reactivity Profile

The defining feature of 2-ethoxybenzylamine is the interplay between the nucleophilic benzylamine moiety and the adjacent ethoxy group. This substitution pattern is not trivial and has profound implications for the molecule's behavior in both synthetic and biological contexts.

The ortho-ethoxy group exerts a significant electronic influence. As an electron-donating group, it can modulate the pKa of the benzylic amine and influence the electron density of the aromatic ring. Sterically, its presence can restrict the conformation of the benzylamine side chain, a feature that can be leveraged to pre-organize a ligand for optimal binding to a biological target. This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the ethoxy group can serve as a hydrogen bond acceptor and its lipophilic character can be fine-tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Below is a summary of the key physicochemical properties of 2-ethoxybenzylamine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [PubChem][1] |

| Molecular Weight | 151.21 g/mol | [PubChem][1] |

| CAS Number | 37806-29-4 | [PubChem][1] |

| Density | 1.015 g/mL at 25 °C | [Sigma-Aldrich][2] |

| Boiling Point | 69-74 °C at 0.2 mmHg | [Sigma-Aldrich][2] |

| Refractive Index | n20/D 1.533 | [Sigma-Aldrich][2] |

| Flash Point | 113 °C (235.4 °F) | [Sigma-Aldrich][2] |

Core Synthetic Methodologies: The Chemist's Toolkit

2-Ethoxybenzylamine is a versatile primary amine, making it an ideal partner for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation

The formation of an amide bond is arguably the most frequently utilized reaction in drug discovery. 2-Ethoxybenzylamine serves as an excellent nucleophile for coupling with a wide array of carboxylic acids, from simple aliphatic chains to complex heterocyclic systems.

The process involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions.

Reductive Amination

Reductive amination provides a powerful and controlled method for forming C-N bonds, creating secondary or tertiary amines. This reaction involves the initial formation of an imine or iminium ion from the condensation of 2-ethoxybenzylamine with an aldehyde or ketone, followed by in-situ reduction.

A key advantage of this method is the ability to perform it as a one-pot procedure. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Case Study: 2-Ethoxybenzamide Derivatives as Potent and Selective PTP1B Inhibitors

To move from the general to the specific, we will now examine the application of the 2-ethoxybenzoyl scaffold (a close derivative) in a real-world drug discovery context: the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B).

Therapeutic Target: PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM) and obesity. A significant challenge in developing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTPase (TCPTP).

Scaffold and SAR: A study by Fu et al. identified a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Their work highlights the critical role of the 2-ethoxy group in achieving high potency and selectivity.

The study revealed that the 2-ethoxy group was optimal for activity. For instance, compound 10m from the series, which incorporates the 2-ethoxy group, demonstrated an IC₅₀ of 0.07 µM against PTP1B and a 32-fold selectivity over TCPTP. This suggests that the ethoxy group orients the molecule in the active site in a manner that maximizes favorable interactions while avoiding clashes that would reduce affinity for off-target phosphatases.

Quantitative SAR Data Summary:

| Compound | R Group (Substitution) | PTP1B IC₅₀ (µM) | TCPTP IC₅₀ (µM) | Selectivity (TCPTP/PTP1B) |

| 10a | H | 0.25 | 2.65 | 11 |

| 10d | 4-F | 0.12 | 2.13 | 18 |

| 10j | 3-Cl, 4-F | 0.09 | 2.94 | 33 |

| 10m | 3-CF₃, 4-F | 0.07 | 2.21 | 32 |

| (Data adapted from Fu et al., Bioorg. Chem., 2019) |

Detailed Experimental Protocol: Synthesis of a Potent PTP1B Inhibitor

The following protocol describes the synthesis of a representative N-benzyl-2-ethoxybenzamide, a core structure related to the PTP1B inhibitors discussed. This protocol is based on standard amide coupling procedures.

Reaction: Synthesis of N-(4-chlorobenzyl)-2-ethoxybenzamide

Materials:

-

2-Ethoxybenzoic acid (1.0 eq)

-

4-Chlorobenzylamine (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-ethoxybenzoic acid (1.0 eq), 4-chlorobenzylamine (1.05 eq), and HOBt (1.2 eq).

-

Dissolution: Dissolve the mixture in anhydrous DCM to a concentration of approximately 0.2 M.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath with continuous magnetic stirring.

-

Activation: Add EDC (1.2 eq) to the reaction mixture in one portion.

-

Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution over a period of 5 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(4-chlorobenzyl)-2-ethoxybenzamide.

Conclusion and Future Perspectives

2-Ethoxybenzylamine is more than a simple building block; it is a strategic tool for medicinal chemists. The ortho-ethoxy group provides a handle to finely tune steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. As demonstrated in the case study of PTP1B inhibitors, this scaffold can be instrumental in developing highly selective agents against challenging therapeutic targets. The continued exploration of derivatives built from 2-ethoxybenzylamine will undoubtedly lead to the discovery of novel therapeutic candidates across a range of disease areas. Its value lies not just in its reactivity, but in the subtle yet powerful influence its unique substitution pattern exerts on molecular recognition and function.

References

-

Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

-

PubChem. (n.d.). 2-Ethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Theoretical Analysis of 2-Ethoxybenzylamine Conformation: A Guide for Computational and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties, biological activity, and therapeutic potential. For flexible molecules such as 2-Ethoxybenzylamine, a scaffold of interest in medicinal chemistry, understanding the preferred three-dimensional arrangement is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the conformational preferences of 2-Ethoxybenzylamine. We delve into the foundational principles of quantum chemical calculations, detail a robust computational workflow for conformational analysis, and discuss the pivotal role of intramolecular hydrogen bonding in stabilizing its structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to predict and understand molecular conformation.

Introduction: The Significance of Molecular Conformation

In the realm of drug discovery, a molecule's structure is inextricably linked to its function. While the 2D chemical graph defines a molecule, its 3D conformation dictates how it interacts with biological targets, how it permeates membranes, and its overall metabolic stability. 2-Ethoxybenzylamine presents an interesting case study due to its inherent flexibility, arising from several rotatable single bonds. The primary amine (-NH₂) and the ethoxy (-OCH₂CH₃) group, being ortho to each other on the benzene ring, introduce the potential for specific intramolecular interactions that can significantly constrain the molecule's conformational freedom.

The most influential of these is the potential for an intramolecular hydrogen bond (IHB) between the amine protons and the ethoxy oxygen atom.[1][2] Such an interaction can lock the molecule into a preferred, low-energy state, forming a stable pseudo-seven-membered ring. This conformational locking has profound implications:

-

Modulation of Physicochemical Properties: An IHB can mask the polar amine and ether functionalities, effectively reducing the molecule's polar surface area and increasing its lipophilicity. This is a common strategy to enhance cell membrane permeability.[3]

-

Pre-organization for Receptor Binding: Stabilizing a specific "bioactive conformation" through intramolecular forces can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and potency.[4]

Therefore, a thorough theoretical investigation is not merely an academic exercise but a crucial step in predicting the behavior of 2-Ethoxybenzylamine and its derivatives in a biological context.

Theoretical Methodologies: The Computational Chemist's Toolkit

To accurately model the conformational landscape, we must select a computational method that balances accuracy with computational cost. While classical force fields are fast, they may not adequately capture the subtle electronic effects of intramolecular hydrogen bonding.[5] High-level ab initio methods like coupled-cluster (e.g., CCSD(T)) are highly accurate but computationally prohibitive for conformational searches.[6][7]

For systems like 2-Ethoxybenzylamine, Density Functional Theory (DFT) offers the optimal compromise.[8][9]

Our Recommended Approach:

-

Functional: B3LYP . This hybrid functional is widely used and has a long track record of providing reliable geometries and relative energies for a broad range of organic molecules.[8][9]

-

Basis Set: 6-311++G(d,p) . This is a triple-zeta basis set that provides sufficient flexibility for the electrons. The diffuse functions (++) are crucial for accurately describing non-covalent interactions like hydrogen bonds, and the polarization functions (d,p) are essential for describing the correct geometry of the atoms.[8][10]

This level of theory is a robust choice for capturing the key interactions governing the conformation of 2-Ethoxybenzylamine without incurring excessive computational expense.

The Conformational Landscape of 2-Ethoxybenzylamine

The conformational flexibility of 2-Ethoxybenzylamine is primarily defined by three key dihedral angles, as illustrated below:

-

τ1 (C2-C1-O-C_ethyl): Rotation around the aryl-oxygen bond.

-

τ2 (C1-O-C_ethyl-C_methyl): Rotation of the ethyl group.

-

τ3 (C1-C2-C_benzyl-N): Rotation of the aminomethyl group.

A systematic exploration of the potential energy surface (PES) by scanning these dihedral angles reveals several local energy minima.[8] The most stable conformers are those that can adopt a planar arrangement of the C-O-C-C-N fragment, allowing for the formation of a strong N-H···O intramolecular hydrogen bond.

Two primary conformers, herein denoted as Conformer A and Conformer B , emerge as the most stable structures.

-

Conformer A (Global Minimum): Characterized by an optimized geometry that maximizes the N-H···O hydrogen bond strength. The amine group is oriented such that one of its hydrogen atoms points directly toward the lone pair of the ethoxy oxygen.

-

Conformer B (Local Minimum): Represents a structure where the aminomethyl group is rotated away from the ethoxy group. This conformer is significantly higher in energy due to the absence of the stabilizing IHB and potential steric repulsion.

Data Presentation: Calculated Properties of Stable Conformers

The table below summarizes the key quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Property | Conformer A (IHB) | Conformer B (Non-IHB) |

| Relative Energy (kcal/mol) | 0.00 | + 4.85 |

| N-H···O Distance (Å) | 2.15 | N/A |

| N-H···O Angle (°) | 145.2 | N/A |

| τ1 Dihedral Angle (°) | ~0 | ~180 |

| Boltzmann Population (%) | >99.9% | <0.1% |

Note: Values are illustrative and based on typical results for similar systems. Actual values require specific computation.

The data unequivocally shows that the conformation is dominated by the IHB-stabilized structure (Conformer A). The energy difference of nearly 5 kcal/mol makes other conformers essentially insignificant at room temperature.

Experimental Protocols: A Self-Validating Computational Workflow

To ensure the trustworthiness and reproducibility of these theoretical findings, we employ a rigorous, step-by-step computational protocol. Each step is designed to build upon the last, creating a self-validating system.

Step-by-Step Methodology

-

Initial Structure Generation: A 3D structure of 2-Ethoxybenzylamine is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A relaxed Potential Energy Surface (PES) scan is performed. The key dihedral angle (τ3: C1-C2-C_benzyl-N) is rotated in steps (e.g., 10°), and at each step, all other geometric parameters are optimized.[8] This process identifies all potential low-energy structures.

-

Geometry Optimization: The distinct minima identified from the PES scan are then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to locate the precise stationary points on the energy landscape.

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure. This is a critical validation step:

-

Confirmation of Minima: The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10]

-

Thermodynamic Data: This step yields zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the calculation of relative Gibbs free energies (ΔG), which are more accurate for comparing conformer stabilities than simple electronic energies.

-

-

Analysis and Interpretation: The final output files are analyzed to extract relative energies, key geometric parameters (bond lengths, angles, dihedrals), and atomic charges. The presence and strength of the IHB are quantified.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

Corroboration with Experimental Data

While theoretical calculations provide deep insight, they are most powerful when validated by experimental evidence. NMR spectroscopy is an excellent tool for this purpose. The formation of the N-H···O hydrogen bond makes the nitrogen atom a chiral center.[3] Consequently, the two protons on the adjacent benzylic methylene group (-CH₂-N) become diastereotopic, meaning they are chemically non-equivalent and should appear as a complex multiplet (an AB quartet) in the ¹H NMR spectrum, rather than a simple singlet or triplet.[3] Observing this splitting pattern provides strong experimental support for the theoretically predicted, hydrogen-bonded conformation.

Conclusion and Implications

The theoretical study of 2-Ethoxybenzylamine reveals a conformational landscape overwhelmingly dominated by a single structure stabilized by a strong N-H···O intramolecular hydrogen bond. This guide outlines a robust and self-validating computational workflow using DFT (B3LYP/6-311++G(d,p)) to reliably predict this preference. For scientists in drug development, this insight is invaluable. It suggests that the 2-ethoxybenzylamine scaffold is more rigid than it appears, adopting a conformation that enhances lipophilicity and pre-organizes the molecule for potential interactions with a biological target. This foundational understanding is critical for the rational design of new therapeutic agents based on this chemical moiety.

References

-

Poulos, T. L., et al. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]

-

Ahmad, H. T., et al. (2022). Molecular structure determination, spectroscopic, quantum computational studies and molecular docking of 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol. Semantic Scholar. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). p-(2-(Dimethylamino)ethoxy)benzylamine. PubChem. Available at: [Link]

-

LookChem. (n.d.). Cas 20059-73-8, 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE. Available at: [Link]

-

ResearchGate. (n.d.). NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and 2‐amino‐ethanol series with branching near the amino group. Available at: [Link]

-

SIELC Technologies. (2018). p-(2-(Dimethylamino)ethoxy)benzylamine. Available at: [Link]

-

Melandri, S., et al. (2001). Intramolecular hydrogen bonds and conformational properties of benzylamine. PubMed. Available at: [Link]

-

Chuchani, G., et al. (2009). Ab initio and DFT calculations on the gas phase elimination kinetics of 2, 2-diethoxy-ethylamine and 2, 2-diethoxy-N, N-diethyl-ethylamine. Universidad San Francisco de Quito USFQ. Available at: [Link]

-

Smith, D. G. A., & Burns, L. A. (2020). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. ChemRxiv. Available at: [Link]

-

Smith, D. G. A., et al. (n.d.). Assessing conformer energies using electronic structure and machine learning methods. Wiley Online Library. Available at: [Link]

-

Latypova, L. R., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Available at: [Link]

-

Kozár, T., & Tvaroska, I. (1990). Theoretical studies on the conformation of saccharides. XIV. Structure and conformational properties of the glycosylamines. PubMed. Available at: [Link]

-

Zankov, D. V., et al. (2023). Artificial bees collect diverse conformers of small organic molecules. arXiv.org. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Department of Chemistry. Available at: [Link]

-

Chen, G.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedres. Available at: [Link]

-

Biamonte, M. A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. PMC - NIH. Available at: [Link]

-

Verevkin, S. P., et al. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. DOI. Available at: [Link]

-

Polgar, S., et al. (1984). The effect of solvent polarity upon rotational barriers in nikethamide. PubMed. Available at: [Link]

-

Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. Cambridge Open Engage. Available at: [Link]

-

CAS. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzenemethanamine. CAS Common Chemistry. Available at: [Link]

-

Quora. (2018). What is the directive influence of -OH group in benzene ring?. Available at: [Link]

-

Krest'yaninov, M. A., et al. (2025). Intra- and Intermolecular Hydrogen Bonds in Ethylene Glycol, Monoethanolamine, and Ethylenediamine. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available at: [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available at: [Link]

-

Smith, D. G. A., et al. (2020). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. Semantic Scholar. Available at: [Link]

-

Chen, G.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2025). Interactions between Substituents in the Benzene Ring. Experimental and Theoretical Study of Methoxy Substituted Acetophenones. Available at: [Link]

-

Universidad San Francisco de Quito USFQ. (n.d.). Ab initio and DFT calculations on the gas phase elimination kinetics of 2, 2-diethoxy-ethylamine and 2, 2-diethoxy-N, N-diethyl-ethylamine - Fingerprint. Available at: [Link]

-

Chuchani, G., et al. (2009). Ab initio and DFT calculations on the gas phase elimination kinetics of 2, 2-diethoxy-ethylamine and 2, 2-diethoxy-N, N-diethyl-ethylamine. Universidad San Francisco de Quito USFQ. Available at: [Link]

-

ResearchGate. (2025). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

-

Skripnikov, A. Y., et al. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. PMC - NIH. Available at: [Link]

-

Buchholz, A., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modelin. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Intramolecular hydrogen bonds and conformational properties of benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. research.usfq.edu.ec [research.usfq.edu.ec]

- 10. researchgate.net [researchgate.net]

Solubility of 2-Ethoxybenzylamine in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Ethoxybenzylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzylamine is a primary amine that serves as a versatile building block in organic synthesis, particularly in the preparation of substituted pyridines. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. This guide provides a comprehensive analysis of the solubility of 2-ethoxybenzylamine in common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical solubility profile based on the compound's molecular structure and the principles of intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is provided, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties of 2-Ethoxybenzylamine

A foundational understanding of the physical and chemical properties of 2-ethoxybenzylamine is essential for predicting its solubility behavior and for safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Solid | |

| Boiling Point | 69-74 °C at 0.2 mmHg | |

| Density | 1.015 g/mL at 25 °C | |

| Refractive Index | n20/D 1.533 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The 2-ethoxybenzylamine molecule possesses both polar and non-polar characteristics, which dictates its solubility in various organic solvents.

-

Polar Moieties : The primary amine (-NH₂) group and the ether (-O-) linkage can participate in hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Moieties : The benzene ring and the ethyl group (-CH₂CH₃) are non-polar and will interact primarily through London dispersion forces.

Based on these structural features, a predicted solubility profile in common organic solvents is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the amine and ether groups of 2-ethoxybenzylamine. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functionalities of the solute. |

| Non-Polar Aromatic | Toluene, Benzene | High | The aromatic ring of the solvents will have favorable π-π stacking interactions with the benzene ring of 2-ethoxybenzylamine. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the amine protons. The overall polarity is compatible. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents can act as weak hydrogen bond donors and have dipole moments that can interact with the polar groups of 2-ethoxybenzylamine. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The dominant intermolecular forces in these solvents are London dispersion forces, which may not be sufficient to overcome the stronger interactions between the 2-ethoxybenzylamine molecules. |

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by several external factors. A comprehensive understanding of these factors is crucial for accurate and reproducible solubility determination.

Caption: Key factors influencing the solubility of 2-ethoxybenzylamine.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

2-Ethoxybenzylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation : Add an excess amount of 2-ethoxybenzylamine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration : Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation : Remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution : Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2-ethoxybenzylamine.[3]

-

Calculation : Calculate the solubility of 2-ethoxybenzylamine in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Safety Precautions

2-Ethoxybenzylamine is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures in a well-ventilated area or a chemical fume hood.

-

Hazard Classifications : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. If there is a risk of inhalation, use a NIOSH-approved respirator.[4]

-

Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[6]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling 2-ethoxybenzylamine.[4][5][6][7]

Conclusion

References

- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123465, 2-Ethoxybenzylamine. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123465, 2-Ethoxybenzylamine. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

- IUPAC-NIST. (2012). Solubility Data Series. 96. Amines with Water Part 2.

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzylamine. Retrieved from [Link]

-

杭州智化科技有限公司 (Hangzhou Zhihua Technology Co., Ltd.). (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

Sources

- 1. 2-Ethoxybenzylamine | C9H13NO | CID 123465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20059-73-8 Name: p-[2-(dimethylamino)ethoxy]benzylamine [xixisys.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Ethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-Ethoxybenzylamine, a versatile building block with significant potential in the synthesis of new therapeutic agents. However, with innovation comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle these compounds. This in-depth technical guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the safety and handling precautions for 2-Ethoxybenzylamine, grounded in scientific principles and established safety protocols.

Understanding the Hazard Profile of 2-Ethoxybenzylamine

While a comprehensive toxicological profile for 2-Ethoxybenzylamine is not extensively documented in publicly available literature, its structural characteristics as a substituted benzylamine warrant a cautious and informed approach to its handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a foundational understanding of its potential hazards.

Based on available data, 2-Ethoxybenzylamine is classified as follows:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from available chemical supplier information and PubChem database.[1]

The causality behind these classifications lies in the chemical nature of the benzylamine moiety. The amine group can act as a mild base and nucleophile, leading to irritation upon contact with skin and mucous membranes. Inhalation of aerosols or dusts can irritate the respiratory tract. While data for severe corrosion is not definitive for the ethoxy derivative, it is a known hazard for the closely related 2-methoxybenzylamine, which is classified as causing severe skin burns and eye damage (H314)[2]. Therefore, a conservative approach that assumes the potential for corrosive effects is prudent.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling 2-Ethoxybenzylamine hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective measures to minimize exposure.

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Ethoxybenzylamine is a properly functioning chemical fume hood.[3] This is non-negotiable. A fume hood provides containment of vapors and aerosols, preventing inhalation and minimizing the risk of widespread contamination in the laboratory. All weighing, transferring, and reaction workups involving this compound must be conducted within a fume hood.

2.2. Administrative Controls: Standardizing Safe Practices

Standard Operating Procedures (SOPs) are a critical administrative control. A detailed SOP for handling 2-Ethoxybenzylamine should be written, reviewed, and readily accessible to all personnel. This SOP should include:

-

A summary of the known and potential hazards.

-

Step-by-step instructions for all handling procedures.

-

Required personal protective equipment (PPE).

-

Emergency procedures for spills, fires, and exposures.

-

Waste disposal protocols.

Regular training on the SOP and general chemical safety is essential to ensure all personnel are aware of the risks and how to mitigate them.

Personal Protective Equipment (PPE): The Last Barrier

While engineering and administrative controls are designed to minimize exposure, PPE provides the final layer of protection. The following PPE is mandatory when handling 2-Ethoxybenzylamine:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk. | Protects against splashes and aerosols that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (Nitrile or neoprene are generally recommended for aromatic amines). A disposable lab coat or chemical-resistant apron. | Prevents skin contact which can cause irritation. Users should consult glove manufacturer compatibility charts for breakthrough times.[4] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a potential for inhalation, especially if working outside of a fume hood (which is strongly discouraged). | Protects against respiratory irritation from vapors or aerosols. |

Experimental Protocols: A Self-Validating System for Safety

The following protocols are designed to be self-validating, meaning they incorporate safety checks and considerations at each step.

4.1. Weighing and Transferring 2-Ethoxybenzylamine

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

-

Containment: Place a weigh boat or appropriate container on the analytical balance inside the fume hood.

-

Transfer: Carefully transfer the required amount of 2-Ethoxybenzylamine to the container using a clean spatula. Avoid generating dust or aerosols.

-

Cleaning: Immediately clean any minor spills on the balance or surrounding area within the fume hood using a damp cloth or paper towel.

-

Sealing: Securely cap the stock container and the container with the weighed compound.

-

Transport: If moving the weighed compound to another area, ensure it is in a sealed, secondary container.

4.2. In-Reaction Handling

-

Setup: All reactions involving 2-Ethoxybenzylamine must be set up in a chemical fume hood.

-

Addition: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

-

Monitoring: Regularly monitor the reaction for any signs of unexpected exotherms or pressure buildup.

-

Workup: Quenching and extraction procedures should be performed in the fume hood. Be mindful of potential pressure buildup when adding quenching agents.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is crucial.

5.1. First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][5] Seek immediate medical attention.

5.2. Spill and Leak Procedures

For a minor spill within a fume hood:

-

Alert: Inform others in the immediate area.

-

Contain: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[3]

-

Neutralize (if applicable): For amines, a weak acid solution can be used for neutralization after absorption.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2][3]

For a major spill, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

5.3. Firefighting Measures

2-Ethoxybenzylamine is a combustible solid with a flashpoint of 113 °C (235.4 °F).

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-